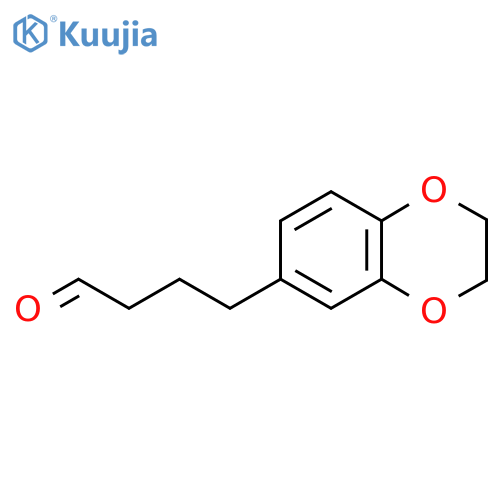Cas no 1082363-22-1 (4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal)

1082363-22-1 structure
商品名:4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal
- 1082363-22-1
- EN300-1830466
-
- インチ: 1S/C12H14O3/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-6,9H,1-3,7-8H2
- InChIKey: FFOGZLSULGBJCO-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)CCCC=O
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.5Ų
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830466-1.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1830466-0.05g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-5.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1830466-10.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1830466-10g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-1g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-0.1g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-5g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-0.5g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1830466-0.25g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.25g |
$1170.0 | 2023-09-19 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1082363-22-1 (4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
